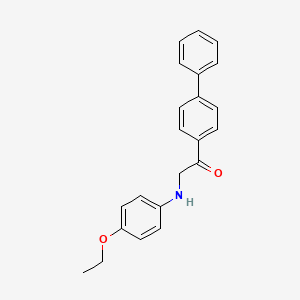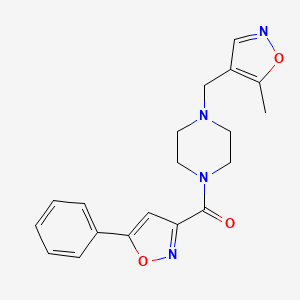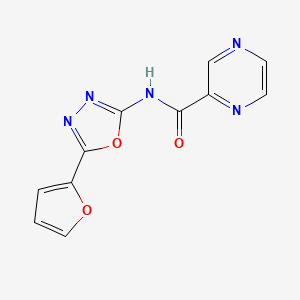![molecular formula C15H18N2O3S B2864301 Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 108717-45-9](/img/structure/B2864301.png)
Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
Research has shown that derivatives of thiazole compounds, similar in structure to Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have been explored for their pharmacological potential. For example, compounds synthesized from Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been studied for preliminary pharmacological activities, indicating the potential of thiazole derivatives in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).
Chemical Synthesis and Reactions
The versatility of thiazole derivatives in chemical synthesis is demonstrated through various studies. For instance, the reaction of Ethyl chloroformate/DMF mixture with 5-amino-2-(ethylthio)thiazole-4-carboxamide led to the synthesis of thiazolo[5,4-d]pyrimidines, showcasing the reactivity and utility of such compounds in creating novel chemical structures with potential biological activities (El-bayouki & Basyouni, 1988).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates from thiazole derivatives, including antimicrobial and antioxidant studies, highlights the potential of these compounds in developing new therapeutic agents. Compounds like Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties, alongside notable antioxidant potential, indicating their relevance in the design of new drugs with diverse biological activities (Raghavendra et al., 2016).
Corrosion Inhibition
The application of thiazole derivatives extends beyond pharmacology into materials science, where they have been evaluated as corrosion inhibitors. Studies on compounds like Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) have demonstrated high efficiency in inhibiting corrosion on mild steel, showcasing the potential of thiazole derivatives in industrial applications, particularly in the pickling process of mild steel (Dohare et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZKUVRIDUIGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331596 |
Source


|
| Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
CAS RN |
108717-45-9 |
Source


|
| Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)


![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

